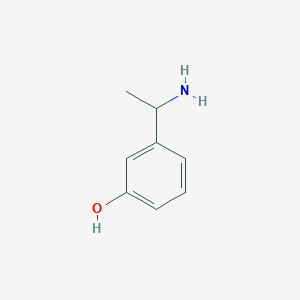

3-(1-Aminoethyl)phenol

Description

Historical Context of Research on 3-(1-Aminoethyl)phenol and its Derivatives

Research into this compound and its derivatives is closely tied to the broader investigation of phenethylamines and their roles in medicinal chemistry. wikipedia.org The core structure of this compound is a substituted phenethylamine (B48288). wikipedia.org Historically, the synthesis and resolution of such chiral amines have been key challenges in organic chemistry. Early methods often involved the resolution of racemic mixtures, which can be inefficient. google.com

A significant driver for research into specific enantiomers of this compound has been their use as key intermediates in the synthesis of pharmaceuticals. For example, the (S)-enantiomer is a precursor for the drug Rivastigmine, which is used in the management of dementia. diva-portal.orggoogle.com This has spurred the development of more efficient and stereoselective synthetic routes, including biocatalytic methods. Patents dating back to the early 2000s describe various processes for producing optically pure (S)-3-(1-Aminoethyl)phenol and its derivatives, highlighting the industrial importance of this compound. google.comgoogleapis.com

More recent research has focused on the development of novel catalytic systems, including engineered transaminase enzymes, to produce (S)-3-(1-Aminoethyl)phenol with high enantiomeric excess from prochiral starting materials like 3-hydroxyacetophenone. google.comwipo.int These biocatalytic methods offer a more sustainable and efficient alternative to traditional chemical synthesis. diva-portal.org Furthermore, the applications of derivatives of this compound continue to expand, with ongoing research into their use as chiral solvating agents and as building blocks for novel isoquinolinone derivatives with potential anticancer activity. acs.orgresearchgate.netresearchgate.net

Overview of Key Research Areas Pertaining to this compound

The academic and industrial research landscape for this compound is multifaceted, primarily revolving around its chirality and the reactivity of its functional groups. Key areas of investigation include its synthesis, use as a chiral building block, and applications in catalysis and medicinal chemistry.

Synthesis: A significant portion of research is dedicated to the efficient and stereoselective synthesis of the individual enantiomers of this compound. Common synthetic strategies include the reduction of 3-hydroxyacetophenone using chemical or biological catalysts. Biocatalytic methods employing engineered transaminases have gained prominence for their high enantioselectivity in producing the (S)-enantiomer. google.comwipo.int Other approaches involve the diastereoselective reduction of imines or the addition of nucleophiles to chiral imines. smolecule.com

Chiral Building Block and Resolving Agent: Both the (R)- and (S)-enantiomers of this compound serve as valuable chiral building blocks for the synthesis of more complex molecules. guidechem.com They are particularly important as precursors to pharmaceuticals. smolecule.com The (S)-enantiomer is a well-established intermediate in the synthesis of Rivastigmine. diva-portal.orggoogle.com Furthermore, derivatives of this compound, such as those formed by reaction with benzoyl isothiocyanate, are effective chiral solvating agents used in NMR spectroscopy to determine the enantiomeric excess of other chiral compounds, like amino acid derivatives. smolecule.comacs.orgresearchgate.net

Medicinal Chemistry and Biological Activity: The phenolic and amine functionalities of this compound make it and its derivatives interesting candidates for medicinal chemistry research. Derivatives have been investigated for their potential as antibacterial agents through the inhibition of DNA gyrase. smolecule.com The core structure is also found in compounds being explored for their interaction with neurotransmitter systems. evitachem.com Research has also explored the synthesis of isoquinolinone derivatives from (S)-3-(1-aminoethyl)phenol, which have shown potential antitumor activities. researchgate.net

Catalysis: Beyond its role as a building block, derivatives of this compound are used in the development of new catalytic systems. The chiral nature of the molecule makes it suitable for use in asymmetric catalysis, where it can be incorporated into ligands for metal catalysts or used to create organocatalysts.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63720-38-7 | |

| Record name | 3-(1-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Aminoethyl Phenol and Its Analogues

Established Synthetic Routes and Reaction Conditions

Several classical organic reactions have been adapted for the synthesis of 3-(1-aminoethyl)phenol, primarily starting from readily available precursors like 3-hydroxyacetophenone.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) offers a potential, though less direct, route to amino-functionalized phenols. In a typical SNA_r reaction, a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comfishersci.fi For this strategy to be effective in synthesizing derivatives of this compound, the aromatic ring must be activated by strongly electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.org The reaction proceeds through a negatively charged Meisenheimer complex intermediate. libretexts.org

While direct amination of a phenol (B47542) at the meta position is not a standard application of SNA_r, recent advancements have explored the use of transition-metal catalysts to activate otherwise inert aryl halides and even phenols for nucleophilic substitution. acs.org For instance, arenophilic rhodium or ruthenium catalysts can activate a phenol ring via π-coordination, facilitating reactions with amines. acs.org However, the direct application of these methods for the synthesis of this compound from a pre-functionalized phenol has not been extensively detailed in the reviewed literature. More commonly, the aminoethyl group is constructed through other means.

Reduction of Ketone Precursors

A prevalent and straightforward method for synthesizing this compound involves the reduction of the corresponding ketone, 3-hydroxyacetophenone. This can be achieved through various reduction techniques. One common approach involves the formation of an oxime intermediate from 3-hydroxyacetophenone and hydroxylamine (B1172632) hydrochloride, which is then reduced to the primary amine. google.com A patent describes the use of an Al-Ni alloy as a catalyst for the reduction of 3-hydroxyacetophenone oxime to yield this compound. google.com

Another method involves direct catalytic hydrogenation. A patented process describes the hydrogenation of 3-hydroxyacetophenone in the presence of methanolic ammonia (B1221849) and Raney nickel under pressure. This process initially involves stirring the mixture at an elevated temperature without hydrogen pressure, followed by hydrogenation at 15-20 kg/cm ² pressure.

The reduction of the ketone precursor can also be a key step in multi-step syntheses of related compounds, where the resulting alcohol is further processed. jocpr.com

Reductive Amination Strategies

Reductive amination of 3-hydroxyacetophenone is a highly effective and widely used method for the synthesis of this compound and its derivatives. This one-pot reaction combines a ketone with an amine source in the presence of a reducing agent. nih.gov

A patented process details the reductive amination of 3-hydroxyacetophenone using methanolic ammonia, molecular sieves, and Raney nickel, followed by hydrogenation. This method provides a direct route to the racemic product.

For the synthesis of N-substituted analogues, secondary amines can be used. For example, the direct reductive amination of acetophenone (B1666503) analogues with N-methylaniline has been demonstrated using trichlorosilane (B8805176) as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator. nih.gov This approach has been applied to a broad range of ketones, affording the corresponding tertiary amines in high yields. nih.gov

In the context of synthesizing more complex molecules, reductive amination is a key transformation. For instance, in the synthesis of (S)-rivastigmine, a derivative of this compound, a direct asymmetric reductive amination of a protected 3-hydroxyacetophenone derivative was a crucial step. researchgate.netmdpi.comnih.gov

Mannich Reaction Applications for Related Phenols

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. wikipedia.orgbyjus.comvedantu.com This reaction is a powerful tool for the aminomethylation of phenols and other carbonyl compounds. researchgate.netscribd.comslideshare.net The mechanism typically begins with the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and reacts with the enol form of the carbonyl compound or the activated aromatic ring of a phenol. wikipedia.orgbyjus.com

While the direct synthesis of this compound via a standard Mannich reaction is not typical due to the introduction of a methyl group from formaldehyde, the reaction is highly relevant for producing a wide array of aminomethylated phenol analogues. umich.edunih.gov Phenols are known to react with formaldehyde and amines to yield ortho-aminomethyl derivatives. umich.edu In some cases, trisubstituted products can be formed. scribd.com The Mannich reaction is instrumental in the synthesis of various pharmaceutical compounds and other valuable organic molecules. wikipedia.orgbyjus.com

Enantioselective Synthesis Approaches for Chiral Purity

Given the importance of stereochemistry in the biological activity of many pharmaceuticals derived from this compound, significant research has focused on developing enantioselective synthetic methods.

Chiral Catalysis in Asymmetric Synthesis

Asymmetric synthesis, employing chiral catalysts, is the most sophisticated approach to obtaining enantiomerically pure this compound. These methods often involve the asymmetric reduction of the ketone precursor or asymmetric reductive amination.

Asymmetric Reductive Amination: A notable example is the synthesis of (S)-rivastigmine, where a direct asymmetric reductive amination of 3-acetylphenyl ethyl(methyl)carbamate (a derivative of 3-hydroxyacetophenone) with diphenylmethanamine was achieved. researchgate.netmdpi.comnih.gov This reaction was catalyzed by an iridium-phosphoramidite ligand complex, yielding the chiral amine product with high enantiomeric excess (96% ee) and in high yield (93%). researchgate.netmdpi.comnih.gov Ruthenium-catalyzed direct reductive amination of alkyl aryl ketones using ammonium (B1175870) acetate (B1210297) as the amine source and molecular hydrogen as the reductant has also been established as a highly chemo- and enantioselective method for producing chiral primary amines. acs.org

Biocatalysis: Engineered enzymes, particularly transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.govnih.govresearchgate.net A patent describes the use of engineered transaminase polypeptides for the conversion of 3'-hydroxyacetophenone (B363920) to (S)-3-(1-aminoethyl)phenol with high enantiomeric excess. google.com These biocatalytic reactions are typically carried out in aqueous buffer at mild temperatures and pH, using a cofactor like pyridoxal-5'-phosphate. The use of whole cells or cell-free extracts containing a specific transaminase can drive the reaction towards the desired enantiomer. nih.gov Overcoming unfavorable equilibrium can be achieved by removing byproducts, for instance, by coupling the reaction with a lactate (B86563) dehydrogenase or pyruvate (B1213749) decarboxylase system. nih.gov

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral acid. For example, (S)-(+)-camphor-10-sulfonic acid has been used to resolve racemic this compound, allowing for the isolation of the (S)-enantiomer with high optical purity.

Below is a table summarizing various synthetic approaches for this compound and its analogues:

| Synthetic Method | Precursor | Reagents/Catalyst | Product | Key Findings/Conditions | Reference(s) |

| Reduction of Oxime | 3-Hydroxyacetophenone | Hydroxylamine HCl, Al-Ni alloy | This compound | Two-step process involving oxime formation and subsequent reduction. | google.com |

| Catalytic Hydrogenation | 3-Hydroxyacetophenone | Methanolic NH₃, Raney Ni, H₂ | This compound | High pressure (15-20 kg/cm ²) hydrogenation at 75-80°C. | |

| Reductive Amination | 3-Hydroxyacetophenone | Methanolic NH₃, Raney Ni, H₂ | This compound | One-pot procedure combining amination and reduction. | |

| Asymmetric Reductive Amination | 3-Acetylphenyl ethyl(methyl)carbamate | Diphenylmethanamine, Ir-phosphoramidite complex | Chiral N-protected amine | Achieved 96% ee and 93% yield for a key intermediate in (S)-rivastigmine synthesis. | researchgate.netmdpi.comnih.gov |

| Biocatalytic Asymmetric Synthesis | 3'-Hydroxyacetophenone | Engineered transaminase, Pyridoxal-5'-phosphate | (S)-3-(1-Aminoethyl)phenol | Stereoselective conversion in aqueous buffer at mild conditions. | google.com |

| Chiral Resolution | Racemic this compound | (S)-(+)-camphor-10-sulfonic acid | (S)-3-(1-Aminoethyl)phenol | Isolation of the (S)-enantiomer with 98% ee via diastereomeric salt crystallization. |

Biocatalytic Routes Utilizing Amine Transaminases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high stereoselectivity under mild reaction conditions. Amine transaminases (ATAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes, are particularly effective in this regard. google.comdiva-portal.org

Engineered transaminase polypeptides have been developed to improve upon naturally occurring enzymes for the conversion of 3'-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high enantiomeric excess and conversion rates. google.comwipo.intwipo.int These biocatalytic reactions are typically conducted in an aqueous buffer system (pH 7.5–9.0) at temperatures between 30–37°C, utilizing an amino donor like isopropylamine (B41738) and the cofactor pyridoxal-5'-phosphate. The use of engineered ATAs, such as ATA-117, can lead to conversion rates exceeding 90% and an enantiomeric excess of over 99%. This method aligns with green chemistry principles by avoiding the use of metal catalysts.

Recent advancements have explored the combination of photochemistry and biocatalysis. A dual-mode system using blue light for the photooxidation of a racemic alcohol to the corresponding ketone, followed by a stereoselective reductive amination catalyzed by a transaminase, has shown promise for the synthesis of optically active amines. researchgate.net

Table 1: Biocatalytic Synthesis of (S)-3-(1-Aminoethyl)phenol

| Enzyme | Substrate | Reaction Conditions | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered Transaminase (e.g., ATA-117) | 3'-Hydroxyacetophenone | Aqueous buffer (pH 7.5–9.0), 30–37°C, Pyridoxal-5'-phosphate | >90% | >99% |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines through acylation. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate one enantiomer of this compound, allowing for the separation of the unreacted enantiomer. This method can achieve high enantiomeric excess (>99%) for each enantiomer with yields around 45–50%.

Diastereomeric Salt Formation: Another classical method for resolving racemic mixtures is the formation of diastereomeric salts using a chiral resolving agent. For the resolution of racemic this compound, a chiral acid such as (S)-(+)-camphor-10-sulfonic acid can be used. The process involves dissolving the racemate in a suitable solvent like ethanol, adding the chiral acid to form diastereomeric salts, and then separating them through crystallization. This technique has been shown to isolate the (S)-enantiomer with a high enantiomeric excess of 98%.

Table 2: Comparison of Kinetic Resolution Techniques for this compound

| Method | Chiral Agent/Catalyst | Outcome | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | 45–50% yield for each enantiomer, >99% ee | |

| Diastereomeric Salt Formation | (S)-(+)-Camphor-10-sulfonic acid | (S)-enantiomer isolated with 98% ee |

Advanced Industrial Production Methodologies for Scalability

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of robust, efficient, and cost-effective methodologies.

Continuous flow chemistry offers significant advantages for industrial-scale synthesis, including enhanced heat and mass transfer, improved safety, and consistent product quality. beilstein-journals.org The use of fixed-bed reactors with catalysts like Pd/C or Raney nickel under high pressure (50–100 bar H₂) is a common setup for the continuous hydrogenation of the precursor ketone to this compound. This technology allows for reduced catalyst loading and is increasingly being adopted in modern manufacturing facilities. Flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.orgresearchgate.net

Catalytic hydrogenation is a cornerstone of industrial amine synthesis. For the production of this compound, the reductive amination of 3-hydroxyacetophenone is a key process. A typical industrial method involves reacting 3-hydroxyacetophenone with methanolic ammonia in the presence of Raney nickel and molecular sieves in an autoclave. The reaction is initially stirred at 75-80°C without hydrogen pressure, followed by hydrogenation at 15-20 kg/cm ² pressure for an extended period. This process can achieve high yields and purity.

Table 3: Industrial Reductive Amination of 3-Hydroxyacetophenone

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Raney Nickel | |

| Temperature | 75–80°C | |

| Pressure | 15–20 kg/cm² | |

| Yield | ~85% | |

| Purity | ~98% |

After synthesis, purification is a critical step to ensure the final product meets the required quality standards. For this compound produced via catalytic hydrogenation, the initial workup involves filtering the reaction mixture to remove the catalyst, often through a hyflo bed, followed by washing with a solvent like methanol. The solvent is then distilled off under reduced pressure. Crystallization is a common final purification step. The crude product can be dissolved in a suitable solvent, such as toluene, and then crystallized by the addition of an anti-solvent like petroleum ether to yield the purified compound.

Chemical Reactivity and Transformational Studies of 3 1 Aminoethyl Phenol

Oxidation Reactions of the Phenolic Moiety

The phenolic hydroxyl group of 3-(1-Aminoethyl)phenol is susceptible to oxidation, a reaction common to many phenols. This transformation can be achieved through both chemical and enzymatic methods, often leading to the formation of quinone-type structures.

The oxidation of phenols can proceed via a hydrogen atom transfer (HAT) mechanism. nih.govacs.org For instance, copper(II)-superoxo complexes have been studied for their ability to oxidize substituted phenols. nih.govacs.org These complexes can abstract a hydrogen atom from the phenolic hydroxyl group, initiating the oxidation process. nih.gov The reaction of para-substituted 2,6-di-tert-butylphenols with a cupric–superoxo complex, for example, yields 2,6-di-tert-butyl-1,4-benzoquinone. nih.govacs.org While specific studies on this compound with these copper complexes are not detailed, the general mechanism provides insight into potential oxidative pathways.

Enzymatic oxidation is another important transformation for phenols. Laccases, a class of copper-containing oxidoreductase enzymes, are known to catalyze the oxidation of a wide variety of phenolic compounds. mdpi.comresearchgate.net The catalytic cycle involves the oxidation of the phenolic substrate to a phenoxy radical, with the concurrent reduction of molecular oxygen to water. mdpi.comresearchgate.net This reactivity is harnessed in various biotechnological applications.

Electrochemical methods have also been employed to study the oxidation of phenols. uc.pt The electrochemical oxidation of phenol (B47542) itself is an irreversible process that leads to the formation of catechol and hydroquinone. uc.pt For para-substituted phenols, oxidation occurs at the ortho position, forming a catechol-type species. uc.pt Given the meta-substitution pattern of this compound, its electrochemical oxidation would likely involve the formation of ortho- and para-quinone derivatives relative to the hydroxyl group.

The presence of the aminoethyl group can influence the oxidation process. The amine functionality can be protected prior to oxidation to prevent unwanted side reactions. mdpi.com

Reduction Reactions of the Amine and Aromatic Groups

While the phenolic moiety is prone to oxidation, the other functional groups of this compound can undergo reduction. The primary amine can be reduced to form secondary amines. For instance, reductive amination of 3-hydroxyacetophenone with dimethylamine (B145610) can yield 3-(1-(dimethylamino)ethyl)phenol. google.com

The aromatic ring of phenols is generally resistant to reduction under standard conditions. However, under more forcing conditions, such as high-pressure hydrogenation with specific catalysts, the benzene (B151609) ring can be reduced to a cyclohexyl ring. The specific conditions for the reduction of the aromatic ring in this compound would require dedicated investigation.

A notable application involving reduction is the synthesis of primary amines through the use of a self-immolative agent. In a biocompatible iridium-catalyzed reductive amination, 4-(1-aminoethyl)phenol (B140669) has been utilized to condense with carbonyl groups. Subsequent reduction leads to the formation of the desired primary amine and the elimination of the phenol-containing fragment. nih.govresearchgate.netacs.org This strategy prevents the over-alkylation of the newly formed amine. nih.govresearchgate.netacs.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl and aminoethyl groups of this compound influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aminoethyl group is also generally considered activating and ortho-, para-directing. The combined directing effects of these two meta-positioned groups will determine the position of incoming electrophiles.

Phenols are highly reactive towards electrophilic aromatic substitution. libretexts.org For example, the bromination of phenol is difficult to control and can readily lead to di- and tri-substituted products. libretexts.org To moderate the high reactivity of the phenolic hydroxyl group, it can be acetylated, which attenuates its activating influence while still directing incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like bromine or iodine can introduce halogen atoms onto the aromatic ring. libretexts.org

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group (NO2). masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

The precise outcome of these reactions on this compound would depend on the specific reaction conditions and the interplay of the directing effects of the existing substituents. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.

Derivatization Strategies and Functional Group Interconversions

The functional groups of this compound provide handles for a variety of derivatization reactions, enabling the synthesis of a wide range of compounds with specific properties and applications.

Formation of Schiff Bases

The primary amine of this compound can readily react with aldehydes or ketones in a condensation reaction to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. iieta.orgekb.egitmedicalteam.pl This reaction is a versatile method for creating new C-N bonds and is fundamental in the synthesis of many biologically active compounds. ekb.eg The formation of the imine bond is often confirmed by spectroscopic methods such as FTIR, which shows the characteristic C=N stretching vibration. iieta.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base | iieta.orgekb.egitmedicalteam.pl |

Introduction of Thiourea (B124793) Derivatives for Specific Applications

The primary amine of this compound can be converted into a thiourea derivative by reacting it with an isothiocyanate, such as benzoyl isothiocyanate. smolecule.comacs.orgacs.orgresearchgate.net These thiourea derivatives have found applications as chiral solvating agents in NMR spectroscopy for the enantiodiscrimination of amino acid derivatives. acs.orgacs.orgresearchgate.net The thiourea moiety, along with the phenolic hydroxyl group, creates a chiral environment that can interact differently with the two enantiomers of a chiral analyte, leading to separable signals in the NMR spectrum. acs.orgacs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

| 2-[(1R)-1-Aminoethyl]phenol | Benzoyl isothiocyanate | Thiourea derivative | Chiral Solvating Agent | acs.orgacs.orgresearchgate.net |

Carbon-Carbon Bond Formation Reactions (e.g., Suzuki-Miyaura Coupling for Derivatives)

To participate in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, this compound must first be appropriately functionalized. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide or triflate. mdpi.comtcichemicals.com

For a derivative of this compound to be used in a Suzuki-Miyaura coupling, the phenolic hydroxyl group would typically be converted into a better leaving group, such as a triflate, or the aromatic ring would be halogenated. For instance, a chloro-substituted derivative of a similar isoquinolinone structure containing an (S)-3-(1-aminoethyl) moiety has been successfully used in Suzuki-Miyaura coupling reactions with pyrimidinyl boronic acids to synthesize novel compounds with potential antitumor activity. nih.gov This demonstrates the feasibility of using derivatives of this compound in such powerful C-C bond-forming reactions. nih.gov

The development of methods for the cross-coupling of acylated phenol derivatives, such as aryl pivalates, with arylboronic acids using nickel catalysis has further expanded the scope of these reactions. nih.gov

| Coupling Partner 1 (Derivative of) | Coupling Partner 2 | Catalyst | Reaction Type | Reference |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidinyl boronic acid | Pd(PPh3)2Cl2/Sphos | Suzuki-Miyaura Coupling | nih.gov |

| Aryl pivalate | Arylboronic acid | Ni(II) complex | Suzuki-Miyaura Coupling | nih.gov |

Oxidative Cyclization Reactions

A primary pathway for the cyclization of β-arylethylamines like this compound is the Pictet-Spengler reaction. wikipedia.org In its classic form, the reaction involves the condensation of the amine with an aldehyde or ketone under acidic conditions, forming an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to yield a tetrahydroisoquinoline. wikipedia.orgebrary.net The phenolic hydroxyl group at the meta-position strongly activates the aromatic ring towards this cyclization. While the initial ring closure to form a tetrahydroisoquinoline is not an oxidative process, the resulting heterocyclic ring can be subsequently dehydrogenated (oxidized) to afford the corresponding aromatic isoquinoline (B145761) derivative. This two-step sequence represents a common oxidative transformation pathway.

More direct oxidative cyclizations can be achieved using specific oxidizing agents that mediate the ring-closure. These methods can offer advantages in terms of reaction efficiency and scope.

Hypervalent Iodine Reagents: Compounds such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective at promoting the oxidative cyclization of N-acyl or N-sulfonyl derivatives of phenethylamines. clockss.org These reagents enhance the electrophilicity of the cyclizing species, enabling ring closure under mild conditions. Research on related phenolic isoquinoline precursors has shown that intramolecular cyclization can be induced by hypervalent iodine reagents to construct complex, fused ring systems, demonstrating the utility of this approach for phenol-containing substrates. mdpi.comnih.gov

Quinone-Based Oxidants: High-potential quinones, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are well-established reagents for facilitating oxidative reactions, including cyclizations, often through a hydride transfer mechanism. researchgate.net The application of DDQ can induce an oxidative cycloisomerization on suitably substituted phenols, leading to the formation of a new heterocyclic ring. researchgate.net

The following table summarizes representative oxidative cyclization reactions and related transformations applicable to this compound and its derivatives for the synthesis of isoquinoline scaffolds.

Table 1: Examples of Oxidative Cyclization and Related Reactions for Isoquinoline Synthesis

| Reactant Type | Reaction Description | Typical Reagents/Catalysts | Product Type |

|---|---|---|---|

| β-Phenethylamine (e.g., this compound) | Pictet-Spengler Cyclization | 1. Aldehyde/Ketone, Acid 2. Oxidant (for aromatization) | Tetrahydroisoquinoline, then Isoquinoline |

| N-Sulfonyl-β-phenethylamine | Oxidative Pictet-Spengler Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | N-Sulfonyl-tetrahydroisoquinoline |

| Substituted 1-methyl-tetrahydroisoquinoline | Side-chain Oxidation | Selenium Dioxide (SeO₂), Dioxane | 1-Formylisoquinoline |

| Phenolic Isoquinoline Precursor | Intramolecular Oxidative Cyclization | Hypervalent Iodine Reagent | Fused Polycyclic Aromatic System |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3 1 Aminoethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the spatial arrangement of atoms.

In the ¹H NMR spectrum of 3-(1-Aminoethyl)phenol, distinct signals corresponding to each unique proton environment are expected. The aromatic region of the spectrum typically displays complex multiplets for the four protons on the benzene (B151609) ring, generally appearing in the chemical shift range of δ 6.5–7.5 ppm. The substitution pattern on the ring (hydroxyl at C3, aminoethyl at C1) leads to specific splitting patterns that can be resolved at high field strengths.

The ethylamine (B1201723) side chain gives rise to characteristic signals. The methyl (CH₃) protons appear as a doublet due to coupling with the adjacent methine proton, expected in the upfield region of δ 1.5–2.5 ppm. The methine (CH) proton, being adjacent to both the methyl group and the aromatic ring, would appear as a quartet. The protons of the amine (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Their identity can be confirmed by deuterium (B1214612) exchange experiments.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet (m) | Four protons on the substituted benzene ring. |

| Methine (CH) | ~4.0 - 4.5 | Quartet (q) | Coupled to the three methyl protons. |

| Methyl (CH₃) | 1.5 - 2.5 | Doublet (d) | Coupled to the single methine proton. |

| Amine (NH₂) | Variable | Broad Singlet (br s) | Shift is concentration and solvent dependent. |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) | Shift is concentration and solvent dependent. |

A proton-decoupled ¹³C NMR spectrum of this compound will show a single peak for each unique carbon atom. savemyexams.com Given the molecule's structure, eight distinct signals are anticipated.

The six carbons of the aromatic ring will resonate in the downfield region, typically between δ 110 and 160 ppm. savemyexams.com The carbon atom bonded to the hydroxyl group (C-OH) is expected to be the most downfield of the aromatic carbons due to the oxygen's deshielding effect, with a chemical shift around 155-160 ppm. chemicalbook.com The carbon attached to the ethylamine substituent will also be in this region. The remaining four aromatic CH carbons will have shifts influenced by their position relative to the two substituents.

The aliphatic side-chain carbons resonate at higher field strengths. The methine carbon (CH) attached to the nitrogen and the aromatic ring is expected around δ 50-55 ppm. nih.gov The methyl carbon (CH₃) will be the most upfield signal, appearing around δ 20-25 ppm. nih.govacs.org

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-OH) | 155 - 160 | Carbon attached to the hydroxyl group. chemicalbook.com |

| Aromatic (C-C) | 135 - 145 | Quaternary carbon attached to the ethylamine group. |

| Aromatic (C-H) | 110 - 130 | Four distinct signals for the four aromatic CH carbons. savemyexams.com |

| Methine (CH) | 50 - 55 | Aliphatic carbon at the chiral center. nih.gov |

| Methyl (CH₃) | 20 - 25 | Aliphatic methyl carbon. nih.govacs.org |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating stereochemical details.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity within the ethylamine side chain (methine to methyl) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular structure.

For stereochemical analysis, Nuclear Overhauser Effect (NOE) based experiments are key. The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). researchgate.net In the context of this compound, these techniques can be used to confirm the relative orientation of the ethylamine side chain with respect to the phenol (B47542) ring by observing NOE correlations between the methine or methyl protons and the aromatic protons. This information is particularly valuable when the compound is part of a larger molecule or complex, where restricted rotation can make such spatial relationships fixed and observable. weizmann.ac.il

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and, through fragmentation analysis, can reveal structural details.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. acdlabs.com This method typically imparts minimal excess energy to the molecule, resulting in very little fragmentation and a strong signal for the intact molecular ion. acdlabs.com For this compound (molecular formula C₈H₁₁NO, molecular weight 137.18 g/mol ), analysis in positive ion mode will primarily show the protonated molecular ion, [M+H]⁺. leyan.comhplc.eu This peak is expected at a mass-to-charge ratio (m/z) of 138.1. This accurate mass measurement confirms the elemental composition of the compound.

While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to gain further structural information. The fragmentation of this compound would be dictated by its functional groups: the phenol ring, the hydroxyl group, and the aminoethyl side chain.

Plausible fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 121.

Alpha-cleavage: Benzylic cleavage is highly favorable. The bond between the methine carbon and the aromatic ring can break, or more likely, the C-C bond in the side chain can cleave. Cleavage of the methyl group would result in a fragment at m/z 122 ([M-CH₃]⁺).

Loss of the entire ethylamine side chain: Cleavage of the bond between the aromatic ring and the side chain could occur, although this is less common than fragmentation within the side chain itself.

Ring fragmentation: Similar to the fragmentation of phenol, the loss of a neutral carbon monoxide (CO) molecule from the phenolic ring could occur, leading to a fragment at m/z 110 (M-CO). docbrown.info

Analysis of these characteristic fragment ions allows for the confirmation of the different structural components of the molecule. aip.org

| m/z | Proposed Fragment | Neutral Loss | Notes |

|---|---|---|---|

| 138.1 | [C₈H₁₁NO + H]⁺ | - | Protonated molecular ion ([M+H]⁺). |

| 122.1 | [M - CH₃]⁺ | CH₃ (15 Da) | Loss of the terminal methyl group. |

| 121.1 | [M - NH₃]⁺ | NH₃ (17 Da) | Common loss from the primary amine. |

| 110.1 | [M - CO]⁺ | CO (28 Da) | Loss of carbon monoxide from the phenol ring. docbrown.info |

| 93.1 | [C₆H₅O]⁺ | C₂H₄N (42 Da) | Loss of the ethylamine fragment. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides distinct absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the primary amine (-NH2) group, and the aromatic ring.

The broad absorption band typically observed in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine usually appear in the 3300–3500 cm⁻¹ range. The presence of both a hydroxyl and an amino group can lead to overlapping bands in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200–3600 |

| Primary Amine -NH₂ | N-H Stretch | 3300–3500 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions of the benzene ring. The presence of the hydroxyl and amino substituents can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from related substances or enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. Reversed-phase HPLC, often using a C18 column, is a common method for purity determination. mdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) bicarbonate) and an organic solvent such as acetonitrile. google.com Detection is commonly performed using a UV detector.

For the separation of its enantiomers, (R)- and (S)-3-(1-Aminoethyl)phenol, chiral HPLC is employed. This technique utilizes a chiral stationary phase, such as a cellulose-based column, to differentiate between the two mirror-image forms of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying this compound, as well as its impurities and degradation products. eurl-pesticides.eu

In LC-MS analysis, the compound is first separated on an HPLC column and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound would be expected at approximately m/z 138.1 for the protonated molecule [M+H]⁺. LC-MS can also be used to detect and identify intermediates in synthetic processes.

Table 2: Typical LC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Column Type | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Detection | Mass Spectrometry (MS) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment of this compound. google.comresearchgate.net A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from any starting materials or byproducts on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The spots can be visualized under UV light or by using a staining reagent.

Computational and Theoretical Studies on 3 1 Aminoethyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like 3-(1-Aminoethyl)phenol, DFT calculations could be employed to determine its optimal three-dimensional geometry by finding the lowest energy conformation. These calculations would typically use a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govdergipark.org.tr

DFT can also be used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For phenolic compounds, the HOMO is often located on the phenol (B47542) ring and the oxygen atom, indicating these are the likely sites for electrophilic attack. The LUMO is typically distributed over the aromatic ring's π-system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

DFT calculations are also instrumental in predicting spectroscopic properties. The calculation of the Hessian matrix (the second derivative of energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies corresponding to infrared (IR) and Raman spectra. readthedocs.io These predicted frequencies, which correspond to specific bond stretches, bends, and torsions, can be compared with experimental data to confirm the molecular structure. researchgate.net For instance, one would expect to predict characteristic frequencies for the O-H stretch of the phenol group, N-H stretches of the amino group, C-H stretches of the aromatic ring and the ethyl group, and C=C stretching vibrations within the aromatic ring. nih.govresearchgate.net

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr By calculating the magnetic shielding around each nucleus in the presence of an external magnetic field, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental spectra helps in the definitive assignment of signals to specific atoms in the molecule. researchgate.net

Density Functional Theory (DFT) Applications

Spectroscopic Property Prediction and Computational Validation

A key application of computational chemistry is the validation of experimental findings. When a new compound is synthesized, its structure is typically characterized using various spectroscopic techniques like FT-IR and NMR. dergipark.org.tr Computational modeling provides a way to corroborate the proposed structure.

By calculating the theoretical spectra of a proposed structure, scientists can compare it directly with the experimental spectra. researchgate.net A strong correlation between the predicted and measured vibrational frequencies or chemical shifts provides a high degree of confidence in the structural assignment. Discrepancies, on the other hand, might suggest that the molecule has adopted a different conformation or that the initial structural assignment was incorrect. Often, calculated frequencies are scaled by a factor (e.g., 0.967) to account for systematic errors in the theoretical methods, such as the neglect of anharmonicity. nih.gov

Molecular Modeling of Chiral Recognition Mechanisms

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The differing spatial arrangement of atoms around the chiral center can lead to different interactions with other chiral molecules, a phenomenon known as chiral recognition.

Molecular modeling techniques, such as molecular docking, can be used to study these interactions. For example, a thiourea (B124793) derivative of the related compound 2-[(1R)-1-aminoethyl]phenol has been studied as a chiral solvating agent (CSA). acs.orgmdpi.com Computational modeling helps to understand how the CSA forms transient diastereomeric complexes with enantiomers of an analyte, leading to observable differences in their NMR spectra. acs.org Such studies typically involve building a 3D model of the complex and calculating the interaction energies to determine the most stable binding mode, revealing the specific hydrogen bonds or π-π stacking interactions responsible for the recognition process.

In Silico Approaches for Biological Activity Prediction

In silico methods are computational techniques used to predict the biological properties of a molecule, which is a crucial step in early-stage drug discovery. researchgate.net

ADME properties determine the pharmacokinetic profile of a potential drug candidate. researchgate.net Various web-based tools and software packages, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure. rsdjournal.orgrjptonline.orgmdpi.com

For this compound, an in silico ADME prediction would typically involve calculating the following parameters:

Absorption : Predictions would include water solubility, permeability through biological membranes (like Caco-2 cell permeability), and human intestinal absorption. mdpi.com

Distribution : This involves predicting how the compound distributes into different tissues, often estimated by parameters like the blood-brain barrier permeability and plasma protein binding.

Metabolism : Predictions would identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for assessing potential drug-drug interactions.

Excretion : This is often estimated by the total clearance of the compound from the body.

These predictions are guided by physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness". rjptonline.orgmdpi.com

Below is an example of a data table that could be generated from such in silico predictions for this compound.

Table 1: Predicted Physicochemical and ADME Properties for this compound Note: The following values are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable. They are based on general properties of similar small phenolic molecules.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C₈H₁₁NO sigmaaldrich.com | - |

| Molecular Weight | 137.18 g/mol sigmaaldrich.com | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.42 | Optimal range for oral bioavailability |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Good passive membrane permeability (<140 Ų) rjptonline.org |

| Hydrogen Bond Donors | 2 (OH, NH₂) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 (O, N) | Complies with Lipinski's Rule (<10) |

| ADME Prediction | ||

| Water Solubility | Good | Favorable for absorption |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

| CYP2D6 Inhibitor | Yes/No | Indicates potential for drug interactions |

| Human Intestinal Absorption | >90% | Excellent probability of absorption mdpi.com |

Analysis of Intermolecular Interactions (e.g., π…π and C-H…π Interactions)

Computational and theoretical studies are instrumental in elucidating the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These weak interactions, although individually modest in strength, collectively play a decisive role in determining the three-dimensional structure and physical properties of molecular solids. For this compound, the key intermolecular interactions anticipated are hydrogen bonding (involving the hydroxyl and amino groups), π-π stacking, and C-H…π interactions. This section focuses on the computational analysis of the latter two phenomena.

Detailed Research Findings

While specific computational studies exclusively detailing the intermolecular interactions of this compound are not prevalent in the literature, the principles governing these interactions in analogous phenolic and aromatic amine systems are well-established through theoretical methods like Density Functional Theory (DFT) and post-calculation tools such as the Non-Covalent Interaction (NCI) plot index. rsc.orgscispace.comnih.gov These methods allow for the visualization and quantification of weak interactions in real space, based on electron density and its derivatives. scispace.comnih.gov

π…π Stacking Interactions:

The phenol ring of this compound provides a π-electron system capable of engaging in π-π stacking interactions. These interactions are crucial in the formation of dimeric and larger aggregates. scirp.org Theoretical studies on phenol dimers and other aromatic systems have shown that the geometry of these interactions can vary, broadly categorized as face-to-face (sandwich) or offset face-to-face (parallel-displaced). scirp.orgresearchgate.net The stability of these stacked structures is a delicate balance of electrostatic and dispersion forces. The presence of the aminoethyl and hydroxyl substituents on the phenyl ring introduces electronic asymmetry, which can influence the preferred stacking geometry and interaction energy compared to unsubstituted benzene (B151609) or phenol. rsc.org For instance, DFT calculations on phenolic dimers using functionals like M06-2X, which are effective for long-range interactions, have been used to determine the interaction energies for different conformations. scirp.org

C-H…π Interactions:

C-H…π interactions are another significant type of non-covalent bond where a C-H bond acts as a weak acid to interact with a π-electron system. In the context of this compound, two primary forms of C-H…π interactions can be envisaged:

Interactions involving the aliphatic C-H bonds of the ethyl group with the aromatic ring of an adjacent molecule.

Interactions where the aromatic C-H bonds of one molecule engage with the π-face of a neighboring phenol ring.

The following table summarizes typical parameters for these interactions based on computational studies of related aromatic compounds, providing a reference for what could be expected for this compound.

Interactive Table: Typical Parameters for Intermolecular Interactions in Aromatic Systems

| Interaction Type | Geometric Parameter | Typical Value Range | Typical Interaction Energy (kcal/mol) |

| π…π Stacking | Interplanar Distance | 3.0 - 3.8 Å researchgate.net | -1.5 to -5.0 |

| Centroid-to-Centroid Dist. | < 5.0 Å researchgate.net | ||

| C-H…π Interaction | H…π-centroid Distance | 2.0 - 3.0 Å researchgate.net | -0.5 to -2.5 rsc.org |

| C-H…π Angle | > 120° |

Note: The data in this table are representative values derived from computational studies on analogous phenolic and aromatic systems and serve as an illustrative guide for the potential interactions in this compound. The precise values for this compound would require specific DFT or ab initio calculations.

Biological Activities and Mechanistic Investigations of 3 1 Aminoethyl Phenol

Neuropharmacological Activities and Neurotransmitter System Interactions

The structural characteristics of 3-(1-Aminoethyl)phenol, particularly the presence of a phenol (B47542) ring and an aminoethyl group, suggest potential interactions with the central nervous system. Research has explored its effects on neurotransmitter systems and its potential as a neuroprotective agent.

Antidepressant-like Effects and Related Pharmacological Profiles

While direct studies on the antidepressant effects of this compound are limited, the broader class of phenethylamines, to which it belongs, is known to interact with monoamine neurotransmitter systems, including those involving serotonin (B10506), norepinephrine, and dopamine (B1211576). wikipedia.org These systems are key targets for many antidepressant medications. rsc.org The mechanism of action for phenethylamines often involves binding to trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2), which modulates monoamine neurotransmission. wikipedia.org

Some studies have investigated the potential of related compounds to influence mood and cognitive functions, suggesting a possible role in managing conditions like depression. For instance, research on creatine (B1669601) has shown antidepressant-like effects mediated through the activation of adenosine (B11128) A1 and A2A receptors, highlighting alternative pathways that can be explored for novel antidepressant development. nih.gov

Neuroprotective Mechanisms against Oxidative Stress

Phenolic compounds are recognized for their antioxidant properties, which are crucial in neuroprotection. mdpi.com this compound and its enantiomers have been noted for their ability to act as antioxidants by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative stress. This activity is significant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor. nih.gov

Research on the (R)-enantiomer, (R)-3-(1-Aminoethyl)phenol, has indicated its potential to reduce neuronal damage and improve cognitive function in models of neurodegeneration, underscoring its neuroprotective capabilities. The antioxidant activity of phenolic compounds can help mitigate the cellular damage caused by reactive oxygen species, which is a key aspect of their neuroprotective effects. mdpi.com

Role as a Cholinesterase Inhibitor (for Specific Derivatives)

While this compound itself is not a primary cholinesterase inhibitor, its derivatives have been extensively studied for this activity. Notably, the (S)-enantiomer of a related compound, 3-[1-(Dimethylamino)ethyl]phenol, is a key intermediate in the synthesis of rivastigmine. Rivastigmine is a well-known dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), used in the treatment of Alzheimer's disease. nih.gov

The mechanism of action for these derivatives involves the inhibition of cholinesterase enzymes, which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This enhancement of cholinergic neurotransmission is crucial for cognitive functions. The carbamate (B1207046) functional group, often added to the phenolic hydroxyl of the this compound scaffold, is a key pharmacophore that covalently binds to the active site of cholinesterases. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

| Derivative | Target Enzyme(s) | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| Rivastigmine | AChE and BuChE | Dual inhibition of acetylcholinesterase and butyrylcholinesterase. nih.gov | Treatment of Alzheimer's disease. nih.gov |

| Tacrine-Carbamate Hybrids | AChE and BuChE | Potent inhibition, with some derivatives showing selectivity for BuChE. researchgate.net | Investigational for neurodegenerative diseases. researchgate.net |

Antimicrobial Properties and Cellular Mechanisms

Phenolic compounds are a well-established class of antimicrobials. nih.gov The structural features of this compound suggest it may possess similar properties.

Antibacterial Efficacy against Specific Bacterial Strains

Studies have indicated that this compound and its derivatives exhibit antimicrobial properties against various pathogens. The (R)-enantiomer, in particular, has shown inhibitory effects against several bacterial strains, positioning it as a potential lead compound for the development of new antibiotics. Derivatives of this compound, such as certain quinolones synthesized from it, have demonstrated antibacterial activity. smolecule.com The antimicrobial efficacy of phenolic compounds often extends to both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Reported Antibacterial Activity of this compound and its Derivatives

| Compound/Derivative | Bacterial Strains | Reported Effect |

|---|---|---|

| (R)-3-(1-Aminoethyl)phenol | Various bacterial strains | Inhibitory effects. |

| Quinolone derivatives | Bacteria (general) | Inhibition of DNA gyrase. smolecule.com |

| Phenolic compounds (general) | Staphylococcus epidermidis, Pseudomonas aeruginosa | Inhibition of planktonic cells and biofilms. nih.gov |

Proposed Mechanisms of Action (e.g., Membrane Disruption)

The proposed mechanism for the antibacterial action of phenolic compounds like this compound often involves the disruption of the bacterial cell membrane. The phenolic structure is believed to interfere with the membrane's integrity, leading to the leakage of cellular contents and ultimately cell lysis. nih.gov

Another potential mechanism for certain derivatives is the inhibition of essential bacterial enzymes. For example, quinolone derivatives synthesized from (R)-3-(1-Aminoethyl)phenol are known to target and inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, which leads to bacterial cell death. smolecule.com The aminoethyl group can also participate in forming hydrogen bonds and electrostatic interactions with the active sites of target molecules, thereby modulating biochemical pathways.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are primarily inferred from the well-documented activities of the broader class of phenolic compounds. researchgate.netglobalhealthsciencegroup.com Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate cytokine production. globalhealthsciencegroup.comfrontiersin.orgnih.gov

Inflammation is a complex biological response involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which synthesize inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govpnas.org Research on various phenolic compounds has demonstrated their ability to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory cascade. nih.gov For instance, studies on phenolic compounds isolated from Artocarpus heterophyllus showed potent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This inhibition was linked to the down-regulation of iNOS and COX-2 protein expression. nih.gov

Furthermore, the inflammatory process is mediated by cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Phenolic compounds have been shown to reduce the release of these pro-inflammatory cytokines. globalhealthsciencegroup.comfrontiersin.org While direct studies on this compound are limited, its structural classification as a phenolic amine suggests it may share these anti-inflammatory mechanisms. vulcanchem.com The presence of the phenolic hydroxyl group is crucial for this activity. researchgate.net

Antioxidant Mechanisms and Radical Scavenging Activity

This compound has been noted for its antioxidant properties, which are characteristic of phenolic compounds. ontosight.ai The primary mechanism behind this activity is the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize highly reactive free radicals. This action helps protect cells from oxidative stress, a condition linked to numerous pathologies, including neurodegenerative and cardiovascular diseases.

The antioxidant capacity of phenolic compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. jocpr.com This method measures the ability of a compound to reduce the stable DPPH radical, a process that can be monitored by a change in color and measured spectrophotometrically. jocpr.com The efficiency of a compound is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

While specific IC50 values for this compound are not detailed in the reviewed literature, the general effectiveness of phenolic compounds as antioxidants is well-established. jocpr.comjfda-online.com The presence of electron-donating groups on the phenol ring enhances this radical scavenging ability. semanticscholar.org

Table 1: Illustrative Antioxidant Activity of Phenolic Compounds (DPPH Assay) This table presents data for various phenolic compounds to illustrate the concept of radical scavenging activity, as specific data for this compound was not available.

| Compound/Extract | Source/Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Origanum Essential Oil | Plant Extract | 751.51 | jfda-online.com |

| Thyme Wild Essential Oil | Plant Extract | >1000 (Calculated from EC50) | jfda-online.com |

| Polyalthia longifolia (Leaf Extract) | Plant Extract | 582.4 | jocpr.com |

| Ascorbic Acid (Standard) | Standard Antioxidant | 9.4 | jocpr.com |

| Schiff base ligand 3 | Synthetic Compound | 729.258 | nih.gov |

Enzyme Modulation and Receptor Binding Studies

The biological effects of this compound are also attributed to its ability to modulate the activity of various enzymes and bind to specific receptors. The presence of both a phenolic hydroxyl group and an aminoethyl group allows for diverse molecular interactions, including hydrogen bonding and electrostatic interactions with the active sites of target proteins. vulcanchem.com

Derivatives of this compound have been investigated for their interactions with several biological targets:

DNA Gyrase: Quinolone derivatives, which can be synthesized from (R)-3-(1-Aminoethyl)phenol, are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This makes them potential antibacterial agents. smolecule.com

Acetylcholinesterase (AChE): The structurally related compound, 3-[1-(Dimethylamino)ethyl]phenol, is a key intermediate in the synthesis of Rivastigmine and acts as an AChE inhibitor. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine, a mechanism relevant for treating cognitive decline.

Cyclooxygenase (COX): Some databases classify this compound as a potential COX inhibitor, suggesting a role in modulating the inflammatory pathway. ambeed.com

Neurotransmitter Receptors: Analogues of this compound have been synthesized and evaluated for their binding affinity to serotonin (5-HT2A, 5-HT2C) and dopamine (D2) receptors, indicating potential applications in neuropsychiatric disorders. researchgate.net

Carbonic Anhydrase (CA): Benzenesulfonamide derivatives bearing motifs similar to this compound have been shown to act as potent inhibitors of tumor-associated CA isoforms like hCA IX and hCA XII. researchgate.net

Table 2: Enzyme Modulation and Receptor Binding of this compound and its Derivatives

| Target Enzyme/Receptor | Interacting Compound | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| DNA Gyrase | Quinolone derivatives of (R)-3-(1-Aminoethyl)phenol | Inhibition | Antibacterial | smolecule.com |

| Acetylcholinesterase (AChE) | 3-[1-(Dimethylamino)ethyl]phenol | Inhibition | Neurodegenerative diseases | |

| Cyclooxygenase (COX) | This compound | Potential Inhibition | Anti-inflammatory | ambeed.com |

| Serotonin & Dopamine Receptors | Diaza analogues of aminobutyrophenone | Binding Affinity | Atypical Antipsychotics | researchgate.net |

| Carbonic Anhydrase (hCA IX, XII) | Benzenesulfonamide derivatives | Inhibition | Anticancer | researchgate.net |

Pharmacological Target Identification and Validation

Identifying and validating the specific molecular targets of this compound and its derivatives is crucial for understanding their therapeutic potential. The chiral nature of the (R)- and (S)-enantiomers often leads to stereospecific interactions with biological targets, influencing their pharmacological profiles.

Several pharmacological targets have been identified or proposed for this compound and its close analogues:

Bacterial DNA Gyrase: As mentioned, this enzyme is a validated target for quinolone antibiotics derived from (R)-3-(1-Aminoethyl)phenol, establishing its role as a precursor for antibacterial drug development. smolecule.com

Acetylcholinesterase (AChE): AChE is the validated target for Rivastigmine, for which the related compound 3-[1-(Dimethylamino)ethyl]phenol is a direct precursor. This validates the core structure's relevance in designing AChE inhibitors.

Carbonic Anhydrase IX (CA IX): This enzyme is overexpressed in various tumors and is considered a target for anticancer drug development. The affinity of related sulfonamide compounds for CA IX suggests that derivatives of this compound could be designed to target this enzyme for tumor imaging or therapy. researchgate.net

Kinases: The amine group of the 3-(1-aminoethyl)-2-chlorophenol (B6618180) structure is suggested to be capable of hydrogen bonding with biological targets like kinase inhibitors, proposing a potential, yet unvalidated, target class. vulcanchem.com

The process of target validation involves demonstrating that modulation of the target by the compound leads to the desired therapeutic effect in relevant biological models. For this compound derivatives, this has been demonstrated in the context of antibacterial activity (DNA gyrase) and cognitive enhancement (AChE).

Table 3: Potential Pharmacological Targets of this compound and Related Compounds

| Potential Target | Related Compound/Derivative | Basis for Identification | Validation Status | Reference |

|---|---|---|---|---|

| Bacterial DNA Gyrase | Quinolone derivatives | Synthesis precursor for known inhibitors | Validated (for derivatives) | smolecule.com |

| Acetylcholinesterase | 3-[1-(Dimethylamino)ethyl]phenol | Precursor for Rivastigmine | Validated (for related compound) | |

| Carbonic Anhydrase IX | Sulfonamide derivatives | Inhibition studies on related structures | Proposed/Validated (for derivatives) | researchgate.net |

| Protein Kinases | 3-(1-aminoethyl)-2-chlorophenol | Structural motif suggests potential for H-bonding | Proposed | vulcanchem.com |

| Serotonin/Dopamine Receptors | Diaza analogues | Receptor binding assays | Investigational | researchgate.net |

Applications of 3 1 Aminoethyl Phenol in Medicinal Chemistry and Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

3-(1-Aminoethyl)phenol, particularly its enantiomerically pure forms, (R)-3-(1-Aminoethyl)phenol and (S)-3-(1-Aminoethyl)phenol, serves as a crucial chiral building block in asymmetric synthesis. bldpharm.com The presence of a stereogenic center in the aminoethyl side chain allows for the creation of specific stereoisomers of target molecules, which is of paramount importance in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities.

The synthesis of these chiral amines can be achieved through various methods, including the enantioselective reduction of ketones using chiral catalysts or the diastereoselective reduction of imines. smolecule.com Biocatalytic methods, such as the use of transaminases, have also been developed to produce (S)-3-(1-Aminoethyl)phenol with high enantiomeric excess from 3'-hydroxyacetophenone (B363920). diva-portal.orggoogle.com These enzymatic processes are often favored for their high selectivity and environmentally friendly reaction conditions. diva-portal.org

The utility of this compound as a chiral building block is demonstrated in its use for the synthesis of complex molecules like chiral α-alkyl phenethylamines and in organometallic addition reactions to chiral oxazolidines. acs.org Furthermore, derivatives of 2-[(1R)-1-aminoethyl]phenol have been utilized as chiral solvating agents to differentiate between enantiomers of amino acid derivatives using NMR spectroscopy. nih.govacs.org

Role as an Intermediate in Pharmaceutical Compound Development

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. The (S)-enantiomer, (S)-3-(1-Aminoethyl)phenol, is a critical precursor in the production of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. innospk.com The specific (S)-configuration is essential for the drug's therapeutic efficacy. innospk.com

The synthesis of Rivastigmine involves the reaction of (S)-3-(1-Aminoethyl)phenol under controlled conditions to yield the final active pharmaceutical ingredient. innospk.com Additionally, this compound is a useful reactant for the synthesis of Roxadustat, a drug that stimulates the production of hemoglobin and red blood cells. srdpharma.com

The racemic mixture and its individual enantiomers are also investigated as precursors for other biologically active compounds, including potential treatments for neurological disorders and infections. For instance, (R)-2-(1-aminoethyl)-4-fluorophenol, a related chiral amine, is an important building block for novel anti-tumor drugs that target tropomyosin receptor kinases. nih.gov

Application in the Synthesis of Agrochemicals

While the primary focus of this compound's application lies in the pharmaceutical sector, its structural motifs are also relevant to the agrochemical industry. Phenolic and amino compounds are common in the design of pesticides and other crop protection agents. smolecule.comevitachem.com Although specific examples of commercial agrochemicals derived directly from this compound are not extensively documented in the provided search results, the potential for its use in this field exists. The biological activity exhibited by its derivatives in medicinal chemistry suggests that analogous compounds could be developed to target specific pests or diseases in agriculture. smolecule.com For example, compounds with similar structures, like 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol, are noted for their potential antimicrobial properties which could be applied in developing new agrochemicals. smolecule.com

Use as Probes for Biochemical Assays and Enzyme-Substrate Interaction Studies

The unique chemical structure of this compound and its derivatives makes them valuable tools in biochemical research. They are employed to study enzyme-substrate interactions and can act as probes in biochemical assays. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, allowing researchers to investigate the mechanisms of enzyme catalysis and inhibition.

For instance, derivatives of 2-(1-Aminoethyl)phenol have been studied as chiral solvating agents for the enantiodiscrimination of molecules in NMR spectroscopy, providing insights into chiral recognition processes. smolecule.com The fluorinated analogue, 2-(1-Aminoethyl)-4-fluorophenol, is used as a probe for studying the role of fluorinated compounds in biological systems. evitachem.com These studies are crucial for understanding the fundamental biochemical pathways and for the rational design of new drugs and biocatalysts. nih.govacs.org

Exploration in Materials Science for Functionalized Polymers and Advanced Materials